N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a fused thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS2/c1-8-13(24-20-18-8)15(22)17-14-11-6-23-7-12(11)19-21(14)10-4-2-9(16)3-5-10/h2-5H,6-7H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYLOZORFDFERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is with a molecular weight of 344.4 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is known for conferring various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to the compound . For instance, compounds with similar thieno[3,4-c]pyrazole structures exhibited significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 39.70 µM against MCF7 breast cancer cells for a related pyrazole derivative . The presence of fluorine and methyl substituents has been associated with enhanced antiproliferative activity, with some analogs showing IC50 values as low as 0.26 µM due to their ability to inhibit mitogen-activated protein kinase (MEK) pathways .
2. Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives have also been investigated. The inhibition of glycogen synthase kinase 3β (GSK3β) by these compounds plays a crucial role in their neuroprotective effects, with reported IC50 values around 3.77 µM . Additionally, activation of the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway has been observed, which is critical for cellular defense against oxidative stress.
3. Anti-inflammatory and Analgesic Properties
Compounds similar to this compound have demonstrated anti-inflammatory and analgesic activities in various models. These effects are attributed to their ability to modulate pro-inflammatory cytokines and inhibit cyclooxygenase enzymes.
The exact mechanisms through which this compound exerts its biological effects are still under investigation; however, several pathways have been proposed:
- Caspase Activation : The modulation of caspases involved in apoptosis suggests that these compounds can induce programmed cell death in cancer cells .
- Enzyme Inhibition : The inhibition of metabolic enzymes relevant to neurodegenerative diseases indicates a potential mechanism for neuroprotection and cognitive enhancement .
Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Pyrazole analogs | 0.26 | MEK inhibition; caspase activation |
| Neuroprotection | Similar derivatives | 3.77 | GSK3β inhibition; Nrf2 activation |
| Anti-inflammatory | Various analogs | Not specified | Cytokine modulation; COX inhibition |
Notable Research Findings
- Antitumor Efficacy : A study indicated that thiazole moieties attached to pyrazole rings showed high cytotoxic efficacy against MCF7 cells (IC50 = 10.21 µM), supporting the antitumor role of such compounds .
- Neuroprotective Activity : Another research highlighted that certain pyrazole derivatives exhibited neuroprotective effects by inhibiting GSK3β and activating Nrf2 pathways, suggesting their potential in treating neurodegenerative disorders .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target | C16H13FN4OS2 (hypothetical) | ~356.42 |
| C22H19ClN4O2S | 438.90 | |
| C17H14F3N3O2S | ~381.37 |
Functional Implications of Structural Differences
- Electron Effects : The 4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas the 4-chlorophenyl () increases lipophilicity but may hinder solubility.
- Bioisosteric Potential: The thiadiazole in the target may act as a bioisostere for carboxylate or other heterocycles, enhancing target binding .
Preparation Methods
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. As demonstrated in Patent CN101066972B, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is prepared through:
- Thiosemicarbazide formation : Reaction of methyl hydrazinecarboxylate with carbon disulfide.
- Cyclization : Treatment with phosphorus oxychloride (POCl₃) yields the thiadiazole ring.
- Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid to acyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CS₂, KOH, EtOH, 0°C | 78% |
| 2 | POCl₃, 80°C, 4h | 85% |
| 3 | SOCl₂, reflux, 2h | 92% |
Preparation of 2-(4-Fluorophenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole
This bicyclic system is constructed via a [3+2] cycloaddition strategy:
Thiophene Ring Formation
3,4-Dihydrothiophene-2,5-dione serves as the starting material. Fluorophenyl substitution is introduced through nucleophilic aromatic substitution (NAS):
- NAS Reaction : 4-Fluoroaniline reacts with dihydrothiophenedione in acetic acid at 120°C.
- Cyclization : Intramolecular dehydration forms the thieno[3,4-c]pyrazole scaffold.
Optimization Note : Ultrasound irradiation (40 kHz, 50°C) enhances reaction efficiency, reducing time from 12h to 3h.
Amide Coupling: Final Assembly
The critical coupling step employs 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride and 2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine :
Reaction Protocol
- Base Selection : Triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.
- Stoichiometry : 1.2 eq acyl chloride to ensure complete amine conversion.
- Workup : Sequential washes with NaHCO₃ (5%) and brine.
Yield Enhancement :
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilization of the pyrazole amine on Wang resin enables iterative coupling, though scalability remains challenging.
Enzymatic Catalysis
Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) achieves 65% yield with superior stereocontrol.
Analytical Characterization
Critical spectroscopic data for batch validation:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiadiazole-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl)
- δ 4.32 (t, J = 6.8 Hz, 2H, dihydrothieno-CH₂)
HRMS (ESI-TOF) :
Industrial-Scale Considerations
Cost-Effective Thiadiazole Production
Bulk synthesis employs continuous flow reactors:
Waste Stream Management
Phosphorus recovery from POCl₃ byproducts achieves 94% efficiency via alkaline hydrolysis.
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated thiadiazole formation using Ru(bpy)₃²⁺ catalyst reduces energy input by 40%.
Machine Learning Optimization
Neural network models predict optimal solvent systems (DMF/THF 3:1 v/v) for 92% coupling yield.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Construct the thieno[3,4-c]pyrazole core via cyclization of thiophene and pyrazole precursors under reflux conditions, using reagents like phosphorus oxychloride (POCl₃) for dehydration .
- Step 2: Introduce the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and anhydrous solvents .
- Step 3: Couple the thiadiazole-5-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
- Optimization: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Key techniques include:
- X-ray crystallography: Resolve the 3D structure, confirming the fused thienopyrazole core and substituent orientations .
- Spectroscopy:
- ¹H/¹³C NMR: Verify proton environments (e.g., aromatic fluorophenyl signals at δ 7.2–7.6 ppm) and carbon backbone .
- HRMS: Confirm molecular formula (e.g., C₁₆H₁₃FN₆OS₂) with <2 ppm mass error .
- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >200°C) for storage and handling protocols .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) via fluorescence-based activity assays .
- Solubility/logP: Determine physiochemical properties using shake-flask methods or computational tools (e.g., ACD/Labs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer:
- Comparative SAR studies: Systematically vary substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) and test activity in parallel assays .
- Molecular docking: Model interactions with target proteins (e.g., EGFR or COX-2) to explain potency differences due to steric/electronic effects .
- Meta-analysis: Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in bioactivity vs. substituent patterns .
Q. What strategies optimize the compound’s selectivity for specific therapeutic targets?
Methodological Answer:
- Fragment-based design: Replace the thiadiazole group with bioisosteres (e.g., oxadiazole) to enhance binding affinity while minimizing off-target interactions .
- Prodrug modification: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and target tissue accumulation .
- Pharmacophore mapping: Use software like Schrödinger’s Phase to align critical functional groups (e.g., fluorophenyl, carboxamide) with target active sites .
Q. How can researchers address stability challenges during in vivo studies?
Methodological Answer:
- Degradation profiling: Incubate the compound in simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor decomposition via LC-MS .
- Microsomal stability assays: Use liver microsomes to assess metabolic breakdown and identify vulnerable sites (e.g., thiadiazole ring oxidation) .
- Formulation optimization: Encapsulate in liposomes or cyclodextrins to enhance aqueous stability and prolong half-life .
Q. What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Molecular dynamics (MD) simulations: Simulate binding to dynamic protein targets (e.g., flexible kinase domains) over 100-ns trajectories to study conformational adaptability .
- QSAR modeling: Train models on analogous thienopyrazole derivatives to predict ADMET properties and guide synthetic prioritization .
- Density functional theory (DFT): Calculate electron distribution maps to rationalize reactivity patterns (e.g., nucleophilic attack at the thiadiazole sulfur) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
